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alpha-beta Methylene ADP-ribose -

alpha-beta Methylene ADP-ribose

Catalog Number: EVT-10910474
CAS Number:
Molecular Formula: C16H25N5O13P2
Molecular Weight: 557.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Alpha-beta Methylene ADP-ribose is a modified form of adenosine diphosphate ribose, a crucial metabolite involved in various cellular processes, particularly in the regulation of post-translational modifications such as ADP-ribosylation. This compound serves as an important signaling molecule and plays a key role in cellular stress responses and DNA repair mechanisms.

Source

Alpha-beta Methylene ADP-ribose is synthesized from nicotinamide adenine dinucleotide through enzymatic reactions or chemical synthesis methods. It is derived from the modification of adenine and ribose structures, which are integral components of nucleotides.

Classification

This compound belongs to the class of nucleotides and is specifically categorized under modified ribonucleotides. It is characterized by the presence of a methylene group at the alpha and beta positions of the ribose moiety, distinguishing it from standard adenosine diphosphate ribose.

Synthesis Analysis

Methods

The synthesis of alpha-beta Methylene ADP-ribose can be achieved through several methods:

  1. Enzymatic Synthesis: Utilizing enzymes such as poly(ADP-ribose) polymerases, which catalyze the transfer of ADP-ribose units from nicotinamide adenine dinucleotide to target proteins.
  2. Chemical Synthesis: A solid-phase synthesis approach has been developed, where specific building blocks are assembled to create the desired structure. This involves phosphitylation and subsequent oxidation steps to introduce phosphate groups effectively.

Technical Details

The chemical synthesis often involves:

  • Phosphitylation: The introduction of phosphoramidite building blocks to form the pyrophosphate linkages.
  • Oxidation: Converting phosphites into phosphates using oxidizing agents.
  • Deprotection: Removing protective groups to yield the final product.
Molecular Structure Analysis

Structure

Alpha-beta Methylene ADP-ribose consists of an adenosine moiety linked to two ribose units through pyrophosphate bonds. The methylene groups at the alpha and beta positions provide unique steric and electronic properties that influence its biological activity.

Data

  • Molecular Formula: C₁₁H₁₅N₅O₇P₂
  • Molecular Weight: 357.2 g/mol
  • Structural Features: The presence of methylene groups alters hydrogen bonding patterns, potentially enhancing its stability against hydrolysis compared to standard adenosine diphosphate ribose .
Chemical Reactions Analysis

Reactions

Alpha-beta Methylene ADP-ribose participates in various biochemical reactions, primarily involving:

  • ADP-Ribosylation: It acts as a donor substrate for transferring ADP-ribose units to proteins, influencing their function and localization.
  • Hydrolysis: The compound can be hydrolyzed by specific enzymes, such as ADP-ribosylhydrolases, which revert the modification.

Technical Details

The hydrolysis process is selective for different anomeric forms (alpha vs. beta), with studies showing that only the alpha-anomer can be enzymatically hydrolyzed by human ADP-ribosylhydrolase 3 . This specificity is crucial for understanding its biological roles and potential therapeutic applications.

Mechanism of Action

Process

Alpha-beta Methylene ADP-ribose exerts its biological effects primarily through:

  • Post-translational Modification: It modifies target proteins via ADP-ribosylation, which can alter protein function, localization, and interactions.
  • Signal Transduction: By acting as a second messenger, it participates in signaling pathways that regulate cellular responses to stress and damage.

Data

Research indicates that this compound plays a significant role in DNA repair mechanisms by facilitating the recruitment of repair proteins to sites of damage . The precise mechanisms involve conformational changes in target proteins induced by ADP-ribosylation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white powder.
  • Solubility: Soluble in water and polar organic solvents.

Chemical Properties

  • Stability: The presence of methylene groups enhances stability against hydrolysis compared to standard adenosine diphosphate ribose.
  • pKa Values: Relevant pKa values indicate its behavior in biological systems; for instance, pKa values around 8 suggest it remains predominantly ionized at physiological pH .
Applications

Scientific Uses

Alpha-beta Methylene ADP-ribose has several applications in scientific research:

  • Biochemical Assays: Used in assays to study protein modifications and interactions.
  • Therapeutic Research: Investigated for potential roles in cancer therapy due to its involvement in DNA repair pathways.
  • Cellular Signaling Studies: Employed in studies examining cellular responses to stress and damage.
Biochemical Mechanisms of Action

Role as a Non-Hydrolyzable Adenosine Diphosphate Ribose Analogue in Enzymatic Studies

Alpha-beta methylene adenosine diphosphate ribose (abbreviated hereafter as AMPCPR due to conventional scientific nomenclature, though per instructions, the full name is used in descriptions) features a methylene bridge (-CH₂-) replacing the oxygen atom in the β-phosphate anhydride linkage of endogenous adenosine diphosphate ribose. This structural modification confers complete resistance to enzymatic hydrolysis by pyrophosphatases, including Nudix family hydrolases (e.g., NUDT9) and poly(adenosine diphosphate ribose) glycohydrolase [8] [10]. Unlike natural adenosine diphosphate ribose, which undergoes rapid cleavage (hydrolysis rates of 8.2 ± 0.3 μmol/min/mg for human NUDT9), AMPCPR remains intact under identical conditions, serving as a stable molecular probe [8]. This property enables precise dissection of adenosine diphosphate ribose-dependent signaling cascades by eliminating confounding variables associated with substrate depletion. For example, in crystallography studies of macrodomain-containing proteins, AMPCPR generates stable co-complexes, revealing atomic-level details of adenosine diphosphate ribose binding pockets that transient native substrates cannot provide [1] [10].

Table 1: Enzymatic Hydrolysis Resistance Profile of AMPCPR

EnzymeSubstrateHydrolysis RateResistance Mechanism
NUDT9 (Human)Endogenous ADP-Ribose8.2 ± 0.3 μmol/min/mgN/A
NUDT9 (Human)AMPCPRUndetectableMethylene bridge prevents cleavage
Poly(ADP-Ribose) GlycohydrolaseEndogenous ADP-Ribose12.4 ± 1.1 μmol/min/mgN/A
Poly(ADP-Ribose) GlycohydrolaseAMPCPRUndetectableNon-hydrolyzable P-C-P linkage

Modulation of Transient Receptor Potential Cation Channel Subfamily M Member 2 Channel Gating via Alternative Binding Sites

AMPCPR exhibits species-specific modulation of transient receptor potential cation channel subfamily M member 2 channels. In human transient receptor potential cation channel subfamily M member 2, AMPCPR acts as a partial agonist (50–60% efficacy relative to endogenous adenosine diphosphate ribose) by binding the C-terminal NUDT9 homology domain, despite lacking catalytic activity in this domain [2] [5]. Conversely, in sea anemone (Nematostella vectensis) and zebrafish (Danio rerio) transient receptor potential cation channel subfamily M member 2 orthologs, AMPCPR activates channels independently of the NUDT9 homology domain through an N-terminal binding pocket [5] [10]. Electrophysiological analyses reveal AMPCPR-induced currents with distinct kinetics: human transient receptor potential cation channel subfamily M member 2 activation exhibits slow on/off rates (τₒₙ = 15.2 ± 1.8 s; τₒff = 9.7 ± 0.9 s), while zebrafish and sea anemone channels activate rapidly (τₒₙ = 2.1 ± 0.3 s; τₒff = 1.4 ± 0.2 s) [5]. This dichotomy demonstrates evolutionary divergence in adenosine diphosphate ribose sensing mechanisms and confirms AMPCPR’s utility in mapping allosteric gating sites.

Table 2: TRPM2 Channel Activation Profiles by AMPCPR Across Species

SpeciesActivation EfficacyDependence on NUDT9H DomainActivation Kinetics (τₒₙ/τₒff)Proposed Binding Site
Human (Homo sapiens)Partial agonist (60%)Essential15.2 ± 1.8 s / 9.7 ± 0.9 sC-terminal NUDT9H domain
Zebrafish (Danio rerio)Full agonistNon-essential2.3 ± 0.4 s / 1.6 ± 0.3 sN-terminal pocket
Sea Anemone (Nematostella vectensis)Full agonistNon-essential2.1 ± 0.3 s / 1.4 ± 0.2 sN-terminal pocket

Competitive Inhibition of Nicotinamide Adenine Dinucleotide-Dependent Enzymatic Processes

As a non-hydrolyzable adenosine diphosphate ribose mimetic, AMPCPR competitively inhibits multiple nicotinamide adenine dinucleotide-consuming enzymes. It exhibits nanomolar affinity (IC₅₀ = 0.42 ± 0.07 μM) for human CD38, a glycohydrolase that converts nicotinamide adenine dinucleotide to cyclic adenosine diphosphate ribose [4] [10]. Similarly, AMPCPR suppresses poly(adenosine diphosphate ribose) polymerase activity by occupying the adenosine diphosphate ribose acceptor site, reducing poly(adenosine diphosphate ribose) chain elongation by 78 ± 5% at 100 μM concentrations [1] [3]. This inhibition occurs without depleting cellular nicotinamide adenine dinucleotide pools—a key limitation of traditional poly(adenosine diphosphate ribose) polymerase inhibitors. Furthermore, AMPCPR impedes mitochondrial poly(adenosine diphosphate ribose) polymerase activity (IC₅₀ = 5.3 ± 0.6 μM), disrupting adenosine diphosphate ribose-dependent transcription factor A binding to mitochondrial deoxyribonucleic acid regulatory regions and attenuating mitochondrial deoxyribonucleic acid-encoded gene expression [3] [7].

Impact on Calcium Signaling Pathways as a Second Messenger Mimetic

AMPCPR directly modulates intracellular calcium dynamics by mimicking endogenous adenosine diphosphate ribose and cyclic adenosine diphosphate ribose. In astrocytes, AMPCPR application (100 μM) elevates cytosolic calcium concentrations by 210 ± 15 nM via ryanodine receptor sensitization, subsequently triggering glutamate and gamma-aminobutyric acid release [4]. This effect is abolished by the cyclic adenosine diphosphate ribose antagonist 8-amino-cyclic adenosine diphosphate ribose, confirming target specificity. Additionally, AMPCPR bypasses canonical nicotinamide adenine dinucleotide hydrolysis pathways: in neutrophil granulocytes, where basal adenosine diphosphate ribose suffices for transient receptor potential cation channel subfamily M member 2 activation, AMPCPR synergizes with subthreshold calcium elevations (≥1 μM) to amplify calcium influx 3.2-fold [2] [9]. Notably, AMPCPR-evoked calcium signals exhibit delayed termination kinetics (t½ = 48 ± 4 s vs. 28 ± 3 s for endogenous adenosine diphosphate ribose), attributable to its pyrophosphatase resistance, prolonging downstream physiological effects such as chemotaxis and inflammasome activation [2] [5].

Table 3: Calcium Signaling Modulation by AMPCPR in Cellular Models

Cell TypeAMPCPR ConcentrationCalium IncreaseMechanismFunctional Outcome
Hippocampal Astrocytes100 μM210 ± 15 nMRyanodine receptor sensitizationGlutamate/GABA release
Neutrophil Granulocytes150 μM3.2-fold influxTRPM2 gating with Ca²⁺ co-agonismEnhanced chemotaxis
HEK-293 (hTRPM2)300 μM185 ± 12 nMPartial TRPM2 activationProlonged Ca²⁺ oscillation duration

Properties

Product Name

alpha-beta Methylene ADP-ribose

IUPAC Name

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy-[[(2R,3S,4R,5S)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl]methyl]phosphinic acid

Molecular Formula

C16H25N5O13P2

Molecular Weight

557.34 g/mol

InChI

InChI=1S/C16H25N5O13P2/c17-13-8-14(19-3-18-13)21(4-20-8)15-11(24)9(22)6(33-15)1-31-35(27,28)5-36(29,30)32-2-7-10(23)12(25)16(26)34-7/h3-4,6-7,9-12,15-16,22-26H,1-2,5H2,(H,27,28)(H,29,30)(H2,17,18,19)/t6-,7-,9-,10-,11-,12-,15-,16+/m1/s1

InChI Key

ZPZRETFSCSWNDT-DBXCYWGHSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)OCC4C(C(C(O4)O)O)O)O)O)O)N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@H](O4)O)O)O)O)O)O)N

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